molecular formula C7H17NO B6326840 1-Propylamino-2-butanol CAS No. 90434-38-1

1-Propylamino-2-butanol

Cat. No. B6326840
CAS RN: 90434-38-1
M. Wt: 131.22 g/mol
InChI Key: PYEFENGRLHWSIJ-UHFFFAOYSA-N
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Description

1-Propylamino-2-butanol, also known as 1-aminopropan-2-ol, is an organic compound with the molecular formula C4H11NO. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, as well as a component of certain industrial products. It has a variety of applications in the field of chemistry, including as a reactant in the synthesis of complex molecules, as a fuel additive, and as a component of certain lubricants and surfactants. In addition, 1-Propylamino-2-butanol has been studied for its potential medical applications, including as an anti-inflammatory agent, an anti-tumor agent, and an anti-viral agent.

Scientific Research Applications

Metabolic Engineering in Microorganisms

  • Metabolic Engineering of E. coli for Alcohol Production : A study by Shen & Liao (2008) demonstrates the use of Escherichia coli for the production of higher alcohols like 1-butanol and 1-propanol through metabolic engineering. This process involves the conversion of glucose to keto-acid intermediates, demonstrating the potential of microorganisms in synthesizing complex alcohols.

Biomedical Research

  • Radioligand Uptake in Biological Systems : A 1992 study by van Waarde et al. explored the biodistribution of beta-adrenoceptor antagonists in rats. This research highlights the importance of understanding how certain chemical compounds, including those structurally related to 1-Propylamino-2-butanol, interact with biological systems.

Polymer Science

  • Ludwig−Soret Effect of Poly(N-isopropylacrylamide) : Research on the Ludwig−Soret effect of polymers in alcohols, including 1-butanol, by Kita, Polyakov, & Wiegand (2007) provides insights into the behavior of polymers in various alcohol solutions. This kind of study is crucial for the development of advanced materials and nanotechnology applications.

Chemical Synthesis and Protection Strategies

  • Selective Protection of Amino Alcohols : A study by Ramesh, Bhat, & Chandrasekaran (2005) shows the development of a new protection strategy for amino alcohols, which can have implications for the synthesis of compounds like 1-Propylamino-2-butanol.

properties

IUPAC Name

1-(propylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-5-8-6-7(9)4-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEFENGRLHWSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylamino-2-butanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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